molecular formula C20H21N3O5 B11138717 N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide

N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide

Cat. No.: B11138717
M. Wt: 383.4 g/mol
InChI Key: GTDXTKUEICKBJE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyridine core, a dimethoxyphenethyl group, and a propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide typically involves multiple steps:

    Formation of the Pyrrolo[3,4-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Dimethoxyphenethyl Group: This step may involve nucleophilic substitution reactions where the dimethoxyphenethyl group is introduced.

    Formation of the Propanamide Moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrrolo[3,4-c]pyridine core.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄, CrO₃, or PCC.

    Reduction: Reagents like LiAlH₄, NaBH₄, or catalytic hydrogenation.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide
  • N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)butanamide

Uniqueness

N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanamide

InChI

InChI=1S/C20H21N3O5/c1-27-16-4-3-13(11-17(16)28-2)5-9-22-18(24)7-10-23-19(25)14-6-8-21-12-15(14)20(23)26/h3-4,6,8,11-12H,5,7,9-10H2,1-2H3,(H,22,24)

InChI Key

GTDXTKUEICKBJE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3)OC

Origin of Product

United States

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